molecular formula C13H9FN2 B1615972 2-(3-Fluorophenyl)-1H-benzimidazole CAS No. 324-15-2

2-(3-Fluorophenyl)-1H-benzimidazole

Cat. No. B1615972
CAS RN: 324-15-2
M. Wt: 212.22 g/mol
InChI Key: WNDVNZISLWPOLI-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for “2-(3-Fluorophenyl)-1H-benzimidazole” are not available, benzimidazole derivatives are often synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions . The fluorophenyl group could potentially be introduced through a substitution reaction, but the specifics would depend on the exact conditions and reagents used .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)-1H-benzimidazole” would consist of a benzimidazole ring system with a fluorophenyl group attached at the 2-position. The presence of the fluorine atom could potentially influence the electronic properties of the molecule, as fluorine is highly electronegative .


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-(3-Fluorophenyl)-1H-benzimidazole”, could potentially undergo various chemical reactions. For instance, they might participate in substitution reactions, where the fluorine atom could be replaced with other groups. They might also undergo reactions at the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Fluorophenyl)-1H-benzimidazole” would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could influence its reactivity .

Future Directions

The future research directions for “2-(3-Fluorophenyl)-1H-benzimidazole” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzimidazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(3-fluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVNZISLWPOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954169
Record name 2-(3-Fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1H-benzimidazole

CAS RN

324-15-2
Record name 2-(3-Fluorophenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 2-(3-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Fluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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